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Compound of Interest

4-Methoxy-1-methylpyridin-2(1H)-
Compound Name:

one
CAS No.: 41759-19-7
Cat. No.: B181220

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[S1[6][71[8][°]

4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 1192-99-0) represents a critical scaffold in
medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents.
It is a derivative of 2-pyridone (lactam) featuring an

-methyl group and a methoxy substituent at the 4-position.

The Analytical Challenge: The primary challenge in characterizing this molecule is
distinguishing it from its potential regioisomers formed during synthesis. Methylation of 4-
methoxypyridin-2-ol (or 4-hydroxy-2-pyridone) often yields a mixture of:

e Target (

-alkylation): 4-Methoxy-1-methylpyridin-2(1H)-one.[1]
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e Impurity (
-alkylation): 2,4-Dimethoxypyridine.
This guide provides a self-validating analytical workflow to unequivocally confirm the

-methyl lactam structure and ensure high purity for biological screening.

Analytical Workflow Diagram

The following flowchart outlines the logical progression from crude material to certified
reference standard, emphasizing the critical decision points for regioisomer differentiation.
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Crude Synthesis Product

Initial TLC/LC-MS
(Check for Isomers)

Flash Chromatography
(DCM/MeQOH)

1H NMR Analysis
(Diagnostic N-Me Singlet)

Is N-Me (~3.5 ppm) Present?

No (O-Me signal only)

2D NOESY/HMBC Reject: O-Alkylated Product
(Confirm N-Me to H-6 connectivity) (2,4-Dimethoxypyridine)

FT-IR Analysis
(Confirm C=0 Lactam)

HPLC Purity Assay
(Reverse Phase)

Certified Material
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Caption: Figure 1. Step-by-step analytical decision tree for isolating and validating 4-Methoxy-
1-methylpyridin-2(1H)-one.

Protocol 1: High-Resolution NMR Spectroscopy
Purpose: Definitive structural proof and differentiation from

-methylated isomers.

A. 1H NMR Parameters

e Solvent: DMSO-

or CDCI

. (DMSO is preferred for solubility and separating water peaks).
e Concentration: 5-10 mg in 600 pL.
o Field Strength:

400 MHz recommended.

B. Diagnostic Signhals (Expectation vs. Observation)

The key to identifying the target is the chemical shift of the methyl group attached to the
nitrogen.
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Chemical Shift (
Moiety Multiplicity Interpretation

» PpmM)

Diagnostic: Distinctly

N-CH 3.40 - 3.55 Singlet (3H) upfield from
-Me.
O-CH 3.75-3.85 Singlet (3H) Methoxy group at C-4.
Doublet ( Ortho to C=0,
H-3 5.80 — 5.95 _
Hz) shielded by OMe.
dd (
H-5 6.00 — 6.15 Meta to C=0.
Hz)
Doublet ( Deshielded by
H-6 7.20 - 7.50 _ _
Hz) adjacent Nitrogen.

C. Critical Validation: NOE/NOESY Experiment

To prove the methyl group is on the Nitrogen (and not Oxygen at C-2), perform a 1D NOE
difference or 2D NOESY experiment.

o Irradiate/Select: The

-Me singlet (~3.5 ppm).

o Observation: You must observe a strong NOE enhancement of the H-6 aromatic proton (~7.3
ppm).

e Logic: In the

-methyl isomer, the methyl group is spatially close to H-6. In the

-methyl isomer (2,4-dimethoxypyridine), the methyl groups are distant from H-6, and the
chemical symmetry is different.
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Protocol 2: HPLC-UVIMS Purity Analysis

Purpose: Quantification of purity and detection of trace regioisomers.

Method Parameters
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

o Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic nitrogens).
e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
o Gradient:

o 0-2 min: 5% B (Isocratic hold for polar impurities)

o 2-12 min: 5%

95% B (Linear gradient)

o 12-15 min: 95% B (Wash)
e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm (aromatic) and 280 nm (pyridone specific).

e Mass Spec: ESI Positive Mode (

System Suitability

e Retention Time (

): The target lactam is more polar than the bis-methoxy pyridine. Expect the target to elute
earlier than the

-methylated impurity.

e Tailing Factor: Must be
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. If tailing occurs, increase buffer strength (e.g., 10 mM Ammonium Formate).

Protocol 3: Vibrational Spectroscopy (FT-IR)

Purpose: Rapid confirmation of the lactam functionality.

Unlike NMR, IR offers a binary "Yes/No" regarding the carbonyl presence.

Technique: ATR (Attenuated Total Reflectance) on neat solid.
e Target Band:1640 — 1690 cm

(Strong).

« Interpretation: This band corresponds to the C=0 stretching vibration of the cyclic amide
(lactam).

« Differentiation: The impurity (2,4-dimethoxypyridine) lacks a carbonyl group and will not show
a strong band in this region (instead showing aromatic C=C/C=N stretches around 1580—
1600 cm

Regioisomer Differentiation Logic

The following diagram visualizes the structural and spectral differences between the target and
its primary impurity.
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IMPURITY: O-Methyl Isomer

NOE: No Me <-> H-6 Interaction

2,4-Dimethoxypyridine NMR: O-Me (~3.9 ppm)

IR: No C=0 Band

TARGET: N-Methyl Isomer

NOE: N-Me <-> H-6 Interaction

NMR: N-Me (~3.5 ppm)

IR: C=0 Band (~1660 cm-1)

Click to download full resolution via product page

4-Methoxy-1-methylpyridin-2(1H)-one

Caption: Figure 2. Comparative spectral fingerprints of the target lactam versus the O-
methylated pyridine impurity.

Physicochemical Properties Summary
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Property Value | Characteristic Notes
C
Molecular Formula H
NO
Molecular Weight 139.15 g/mol
Exact Mass 139.0633
Appearance White to Off-white Solid
Solubility DMSO, Methanol, DCM Poor salubility in non-polar
alkanes.[2]
uv Characteristic of conjugated

~280 nm, ~230 nm ]
pyridone system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Comprehensive Characterization of 4-
Methoxy-1-methylpyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181220/docs#application-note-comprehensive-
characterization-of-4-methoxy-1-methylpyridin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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